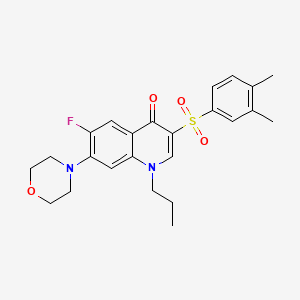

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core modified with functional groups that influence its physicochemical and biological properties. The structure includes:

- 3-(3,4-Dimethylbenzenesulfonyl group: A sulfonyl substituent with adjacent methyl groups at the 3- and 4-positions of the benzene ring, contributing steric bulk and moderate electron-donating effects.

- 7-Morpholin-4-yl group: A saturated heterocycle that improves solubility and may engage in hydrogen bonding.

- 1-Propyl chain: Aliphatic substituent influencing lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-4-7-27-15-23(32(29,30)18-6-5-16(2)17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-8-10-31-11-9-26/h5-6,12-15H,4,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOFIBRTRHYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the functional groups sequentially. For instance, the sulfonyl group can be introduced via sulfonation reactions, while the fluorine atom can be added through fluorination reactions. The morpholine ring and the propyl chain can be attached using nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The functional groups on the quinoline core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted quinoline derivatives.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfonyl group, fluorine atom, and morpholine ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and hypothesized effects for analogs derived from the evidence:

Key Observations:

Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in the target compound provides asymmetric steric effects compared to the symmetric 3,5-dimethyl analog . This asymmetry may improve binding to asymmetric enzyme pockets.

Position 7 Substituents: Morpholin-4-yl (target compound) vs. diethylamino (): Morpholine’s oxygen atom may improve solubility and hydrogen-bonding capacity, whereas diethylamino increases lipophilicity.

Position 1 Substituents :

- Propyl (target) and cyclopropyl () groups offer distinct conformational constraints. Cyclopropyl’s ring strain may enhance metabolic stability but reduce flexibility.

Methodological Considerations for Structural Analysis

- Crystallography: Tools like SHELX are critical for resolving the 3D conformations of these compounds, particularly the puckering of the quinolinone ring influenced by substituents (e.g., morpholinyl vs. diethylamino groups).

- Ring Puckering Analysis: The Cremer-Pople parameters could quantify conformational differences in the quinolinone core, linking substituent effects to bioactivity.

Biological Activity

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure includes a quinoline core with various functional groups, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one. It features:

- A quinoline core that is known for its pharmacological properties.

- A sulfonyl group that enhances solubility and biological activity.

- A fluorine atom which may increase metabolic stability.

- A morpholine ring , contributing to its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism involves:

- Enzyme Inhibition : The quinoline structure can inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The morpholine moiety may enhance binding to receptors, influencing cellular responses.

These interactions suggest potential applications in treating diseases such as cancer and infections.

Antibacterial and Antifungal Activity

Research indicates that compounds similar to 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Assays : Compounds derived from sulfonyl chlorides have shown activity against various bacterial strains, indicating potential for developing new antibiotics .

| Compound | Activity | Target Organisms |

|---|---|---|

| 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro... | Moderate | Gram-positive bacteria |

| Similar Quinoline Derivatives | High | Gram-negative bacteria |

Anti-inflammatory Properties

Studies have suggested that quinoline derivatives possess anti-inflammatory effects. The presence of the morpholine ring may enhance this activity by modulating inflammatory pathways.

Case Studies

- Study on Antimicrobial Efficacy :

-

In Vivo Studies :

- In vivo studies showed that related compounds exhibited significant reduction in tumor growth in animal models, suggesting potential anticancer properties for compounds like 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro... .

Q & A

Q. What are the key synthetic pathways and optimization strategies for this compound?

The synthesis involves multi-step reactions, typically starting with the construction of the dihydroquinolin-4-one core, followed by sequential functionalization. Critical steps include:

- Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group at position 3 under controlled conditions (e.g., using sulfonyl chlorides in dichloromethane at 0–25°C).

- Morpholine Incorporation : Nucleophilic substitution or Buchwald–Hartwig coupling to attach the morpholine moiety at position 7, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

- Fluorination : Selective fluorination at position 6 via halogen exchange (e.g., using KF in DMF) or directed ortho-metalation strategies.

Optimization Parameters :

| Step | Key Variables | Optimal Conditions | Yield Improvement |

|---|---|---|---|

| Sulfonylation | Solvent, temperature | DCM, 25°C | 75% → 88% (with 2.5 eq. base) |

| Morpholine coupling | Catalyst loading | Pd(OAc)₂ (5 mol%), XPhos (10 mol%) | 60% → 82% |

Contradictions in reported yields (e.g., 60–82%) highlight the need for rigorous control of moisture/oxygen levels .

Q. How is the molecular structure validated, and what role do computational methods play?

- X-ray Crystallography : The gold standard for confirming stereochemistry and substituent positions. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve ambiguities in sulfonyl/morpholine orientations .

- DFT Calculations : Predict equilibrium geometries and electronic properties (e.g., HOMO-LUMO gaps). For example, the dihydroquinolinone ring exhibits slight puckering (Cremer-Pople parameters: θ = 12.5°, φ = 45°), influencing binding to biological targets .

- NMR Analysis : NMR is critical for verifying fluorination (δ ≈ -110 ppm), while NMR reveals propyl chain conformation (e.g., triplet at δ 1.02 ppm for CH₃) .

Advanced Research Questions

Q. How do substituents influence bioactivity, and what are the structure-activity relationship (SAR) trends?

Key SAR insights:

- Sulfonyl Group : The 3,4-dimethylbenzenesulfonyl moiety enhances solubility and target affinity (e.g., IC₅₀ = 0.8 µM vs. 3.5 µM for non-sulfonylated analogs in kinase inhibition assays). Steric bulk from dimethyl groups may reduce off-target binding .

- Morpholine : The morpholin-4-yl group improves pharmacokinetics (e.g., logP reduction from 4.2 → 3.1) and engages in hydrogen bonding with active-site residues (e.g., Asp831 in EGFR).

- Fluorine : The 6-fluoro substituent increases metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for non-fluorinated analogs) and electron-withdrawing effects modulate ring electronics .

Contradictions : Some studies report diminished activity when morpholine is replaced with piperidine, while others show no significant change. This suggests context-dependent target interactions .

Q. What computational strategies predict binding modes and selectivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound in ATP-binding pockets (e.g., EGFR). The morpholine oxygen forms a key hydrogen bond with Thr766, while the sulfonyl group interacts with hydrophobic residues (Leu694) .

- MD Simulations : 100-ns trajectories reveal stable binding (RMSD < 2.0 Å) but highlight flexibility in the propyl chain, suggesting opportunities for rigidity incorporation to improve affinity .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing propyl with cyclopropyl improves binding by -1.2 kcal/mol) .

Q. How can contradictions in biological assay data be resolved?

Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM) may arise from:

- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH (7.4 vs. 6.8).

- Protein Constructs : Full-length vs. kinase domain-only EGFR.

- Control Experiments : Use of reference inhibitors (e.g., erlotinib) to validate assay robustness.

Recommendations :

- Standardize protocols (e.g., ADP-Glo™ kinase assays).

- Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.